2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

ACC synthase inhibition ethylene biosynthesis post-harvest physiology

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 354538-15-1, MF C₁₅H₁₅N₃O, MW 253.30) is a synthetic 2-amino-7-aryl-7,8-dihydroquinazolin-5(6H)-one belonging to the dihydroquinazolinone class. The compound features a partially saturated bicyclic quinazolinone core bearing a free 2-amino group and a 4-methylphenyl (p-tolyl) substituent at the 7-position.

Molecular Formula C15H15N3O
Molecular Weight 253.305
CAS No. 354538-15-1
Cat. No. B2486938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
CAS354538-15-1
Molecular FormulaC15H15N3O
Molecular Weight253.305
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N
InChIInChI=1S/C15H15N3O/c1-9-2-4-10(5-3-9)11-6-13-12(14(19)7-11)8-17-15(16)18-13/h2-5,8,11H,6-7H2,1H3,(H2,16,17,18)
InChIKeyXZIYWAXFXDKMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 354538-15-1): Core Identity and Procurement-Relevant Profile


2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 354538-15-1, MF C₁₅H₁₅N₃O, MW 253.30) is a synthetic 2-amino-7-aryl-7,8-dihydroquinazolin-5(6H)-one belonging to the dihydroquinazolinone class . The compound features a partially saturated bicyclic quinazolinone core bearing a free 2-amino group and a 4-methylphenyl (p-tolyl) substituent at the 7-position. It is cataloged as ChemBridge screening compound 6101682 and is offered by multiple commercial vendors at purities of 95–98% . The dihydroquinazolinone scaffold is recognized in medicinal chemistry for its role as the starting HTS hit in the Novartis NVP-HSP990 (Hsp90 inhibitor) development program, underscoring the procurement relevance of this chemotype for kinase and chaperone-targeted screening campaigns [1].

Why 2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Casually Substituted: Substituent-Dependent Target Engagement


Within the 2-amino-7-aryl-dihydroquinazolinone series, the nature of the 7-aryl substituent dictates both the molecular target profile and the mechanism of enzyme inhibition [1]. The 4-methylphenyl substituent of CAS 354538-15-1 confers a specific uncompetitive inhibition modality against 1-aminocyclopropane-1-carboxylate (ACC) synthase, with a calculated binding free energy (ΔG = −87.65 kcal/mol) that is mechanistically distinct from the competitive or mixed inhibition observed with other substituents [1]. As demonstrated by the Novartis Hsp90 program, even minor variations at the 7-position (e.g., phenyl vs. substituted phenyl) produce 5-fold or greater shifts in biochemical potency and target modulation, confirming that generic scaffold-level substitution is unreliable [2]. Furthermore, the 2-amino series (free NH₂) exhibits different hydrogen-bonding capacity and target engagement compared to the 2-(phenylamino) series, which has been developed for MAO-B and mGluR5 targets [3]. These substituent-specific effects mean that procurement decisions must be guided by the exact structure rather than scaffold class alone.

Quantitative Differentiation Evidence for 2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one vs. Closest Analogs


ACC Synthase Binding Affinity: Target Compound vs. Reference Inhibitors in a Head-to-Head In Silico Study

In a molecular docking study of ACC synthase (Malus domestica and Solanum lycopersicum), 2-amino-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone exhibited a calculated binding free energy of ΔG = −87.65 kcal/mol and was explicitly characterized as an uncompetitive inhibitor [1]. In direct head-to-head comparison within the same study, the best-performing reference inhibitor (PPG) achieved ΔG = −202.52 kcal/mol, while widely reported vinylglycine and S-adenosylmethionine (SAM) analogues showed ΔG > −118.22 kcal/mol [1]. Although less potent than PPG in absolute binding energy, the target compound's uncompetitive mechanism is pharmacologically significant because uncompetitive inhibitors bind only the enzyme-substrate complex and cannot be overcome by excess substrate, unlike competitive inhibitors [1]. The study authors concluded that this compound 'could be the more appropriate uncompetitive inhibitor of ACS' for applications requiring sustained inhibition under variable substrate concentrations [1].

ACC synthase inhibition ethylene biosynthesis post-harvest physiology in silico docking

Scaffold Provenance: Quantitative Hsp90 Inhibitory Potency of the Closest Structural Analog in the Novartis NVP-HSP990 Program

The dihydroquinazolinone scaffold represented by the target compound is structurally validated through its direct role as the commercial HTS hit (Compound 1) that launched the Novartis NVP-HSP990 program [1]. The closest crystallographically characterized analog, (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (PDB ligand 3JC, co-crystallized with Hsp90α N-domain at 1.8 Å resolution, PDB 4W7T), demonstrates that the scaffold engages the ATP-binding pocket of Hsp90 [2]. While the target compound (CAS 354538-15-1) has not been directly assayed against Hsp90, the optimized dihydropyridopyrimidinone series derived from this scaffold achieved Hsp90α IC₅₀ = 0.019 μM (compound 9), with the para-methylphenyl substitution in the related dihydroquinazolinone series (compound 18) reported as equipotent to the 4-fluoro lead (IC₅₀ ≈ 0.019–0.013 μM) [1]. The target compound differs from the HTS hit by bearing a 4-methylphenyl at C7 (vs. unsubstituted phenyl) and lacking the 4-methyl group on the quinazolinone ring—two variations that, per the published SAR, modulate biochemical potency by 1–3 fold and significantly alter cellular target modulation (c-Met, Hsp70) and antiproliferative activity (GTL-16) [1].

Hsp90 inhibition kinase chaperone cancer drug discovery dihydroquinazolinone scaffold

Physicochemical Property Differentiation: Target Compound vs. NKY80 and 3,4-Dimethoxyphenyl Analog

The target compound (MW 253.30, cLogP 2.31, PSA 69 Ų, 0 Rule-of-5 violations) occupies a distinct physicochemical space compared to its closest commercially available analogs . NKY80 (2-amino-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one, CAS 299442-43-6, MW 229.23) is a lower molecular weight, more polar analog that functions as a selective adenylyl cyclase type V inhibitor (IC₅₀ = 8.3 μM for AC5, >200-fold selectivity over AC2) . At the other extreme, 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS 351163-43-4, MW 299.32) carries electron-donating methoxy groups that increase both molecular weight and hydrogen-bond acceptor count while potentially enhancing aqueous solubility . The target compound's intermediate lipophilicity (cLogP 2.31) and moderate polar surface area position it as a balanced scaffold suitable for both biochemical screening and subsequent hit-to-lead optimization, whereas NKY80 is pre-committed to a specific target (adenylyl cyclase) and the dimethoxy analog may exhibit altered pharmacokinetic properties .

drug-likeness physicochemical profiling library design solubility prediction

Mechanism of Inhibition: Uncompetitive ACC Synthase Inhibition as a Differentiator from Common Kinase/Target Classes

The Brenda enzyme database records 2-amino-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone as an uncompetitive inhibitor of ACC synthase (EC 4.4.1.14) in both Malus domestica (apple) and Solanum lycopersicum (tomato) [1]. Uncompetitive inhibition is a relatively rare mechanism in which the inhibitor binds exclusively to the enzyme-substrate complex, meaning that increasing substrate concentration paradoxically potentiates inhibition rather than competing it away [1]. This stands in contrast to (a) the ATP-competitive Hsp90 inhibition observed for the scaffold-related Novartis series described in Evidence Item 2, (b) the non-competitive adenylyl cyclase inhibition by NKY80 (IC₅₀ = 8.3 μM for AC5), and (c) the negative allosteric modulation of mGluR5 reported for the 2-(m-tolylamino) series [2][3]. The uncompetitive mechanism has practical consequences for in vivo or ex vivo applications where endogenous ACC substrate (SAM) levels fluctuate, as inhibitor efficacy is maintained or enhanced under high-substrate conditions that would blunt the effect of competitive inhibitors [1].

uncompetitive inhibition enzyme kinetics ACC synthase agricultural chemical discovery

Commercial Availability in HTS-Ready Format: ChemBridge Library Inclusion and Vendor Purity Specifications

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is cataloged as ChemBridge compound 6101682, part of a screening library of over 1.3 million drug-like small molecules widely used in both academic and industrial HTS campaigns . Multiple vendors offer the compound at specified purities: AKSci at 95% (Catalog 4037CJ), ABCR at analytical grade (Catalog AB410065), MolCore at ≥98% (NLT), and Leyan at 97% (Catalog 1386759) . The compound is supplied as a solid powder with recommended storage at −20°C (3 years) or 4°C (2 years) and is soluble in DMSO for preparation of 10 mM stock solutions . This multi-vendor sourcing contrasts with NKY80, which is primarily available through Sigma-Aldrich as a characterized pharmacological tool (≥98% HPLC purity, catalog N2165) at a premium price point reflecting its validated biological annotation . For the 3,4-dimethoxyphenyl analog (CAS 351163-43-4), vendor availability is more limited and purity specifications less consistently reported . The target compound thus offers a favorable procurement profile as an affordable, readily accessible screening compound that is not pre-committed to a single biological target.

high-throughput screening compound procurement chemical library drug discovery

Validated Application Scenarios for 2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one Based on Quantitative Evidence


Post-Harvest Physiology Research: ACC Synthase Inhibition for Ethylene Biosynthesis Modulation

Based on the in silico demonstration of uncompetitive ACC synthase inhibition (ΔG = −87.65 kcal/mol) in both apple and tomato [1], this compound is suited as a tool compound for studying ethylene-dependent ripening and senescence pathways. The uncompetitive mechanism is particularly relevant for experiments conducted during the climacteric ethylene burst, where endogenous SAM concentrations spike and competitive inhibitors lose efficacy [1]. Researchers investigating post-harvest quality improvement in fruits, vegetables, and ornamental crops can use this compound to probe ACC synthase function under physiologically relevant high-substrate conditions that prevail during ripening [1].

Hsp90 and Kinase Chaperone Screening: Scaffold-Based Hit Expansion from the NVP-HSP990 Chemotype

The dihydroquinazolinone core is the validated starting point for the Novartis NVP-HSP990 program, with the closest analog co-crystallized in the ATP-binding pocket of Hsp90α (PDB 4W7T, 1.8 Å resolution) [1]. While the target compound has not been directly assayed against Hsp90, its 4-methylphenyl substitution pattern provides a distinct SAR vector for hit expansion libraries. Procurement for Hsp90-focused or broader kinase-chaperone screening panels enables exploration of how the p-tolyl substituent—analogous to the equipotent p-methyl substitution in the Novartis series—affects biochemical potency, cellular target modulation (c-Met, Hsp70), and antiproliferative activity in cancer cell lines [1].

Dihydroquinazolinone SAR Library Construction: Probing the 7-Aryl Substituent Space

The target compound occupies a defined and otherwise underpopulated region of 7-aryl-dihydroquinazolinone chemical space between the polar furan-substituted NKY80 (MW 229.23, adenylyl cyclase tool) and the larger dimethoxyphenyl analog (MW 299.32) [1][2]. With a moderate cLogP of 2.31 and zero Rule-of-5 violations, it serves as a balanced core for systematic SAR studies probing how the 7-aryl substituent's steric bulk, lipophilicity, and electronic character influence target engagement across multiple target classes (ACC synthase, Hsp90, mGluR5, MAO-B) [1][2]. Its inclusion in the ChemBridge screening library (ID 6101682) facilitates rapid procurement for both focused and diversity-based screening collections [3].

Agricultural Agrochemical Discovery: Ethylene Biosynthesis Inhibitor Lead Identification

The identification of this compound as an uncompetitive ACC synthase inhibitor with potential application in delaying fruit ripening directly supports its use in agrochemical lead discovery programs [1]. Unlike PPG (ΔG = −202.52 kcal/mol) and HEN (ΔG = −217.41 kcal/mol), which are complex phosphonate-containing molecules with limited synthetic tractability, the target compound's simpler dihydroquinazolinone scaffold (MW 253.30, 19 heavy atoms) is amenable to parallel synthesis and medicinal chemistry optimization [1]. This positions it as a synthetically accessible starting point for developing next-generation ethylene biosynthesis modulators for agricultural use [1].

Quote Request

Request a Quote for 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.